
bay 11-7085
Übersicht
Beschreibung
BAY 11-7085 ist eine chemische Verbindung, die für ihre Rolle als Inhibitor der Aktivierung des nukleären Faktor kappa-leichtketten-Enhancers aktivierter B-Zellen (NF-κB) bekannt ist. Es wird in der wissenschaftlichen Forschung häufig verwendet, da es die Phosphorylierung des Inhibitors des nukleären Faktor kappa B alpha (IκBα) hemmen kann, wodurch die Aktivierung von NF-κB verhindert wird . Diese Verbindung hat sich in verschiedenen biologischen und medizinischen Anwendungen als vielversprechend erwiesen, insbesondere bei der Untersuchung von Entzündungen, Krebs und anderen Krankheiten, die NF-κB-Signalwege betreffen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound kann durch einen mehrstufigen chemischen Prozess synthetisiert werden. Die Synthese umfasst typischerweise die Reaktion von 4-tert-Butylbenzolsulfonylchlorid mit Acrylnitril in Gegenwart einer Base wie Triethylamin, um das gewünschte Produkt zu bilden . Die Reaktionsbedingungen erfordern in der Regel eine kontrollierte Temperatur und eine inerte Atmosphäre, um unerwünschte Nebenreaktionen zu vermeiden.
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, wird die Verbindung im Allgemeinen in Forschungslaboren und chemischen Produktionsstätten unter Verwendung standardmäßiger organischer Synthesetechniken hergestellt. Der Prozess beinhaltet die Skalierung der Laborsyntheseverfahren unter gleichzeitiger Sicherstellung der Reinheit und Qualität des Endprodukts durch strenge Qualitätskontrollmaßnahmen .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Sulfonyl- und Nitrilgruppe hauptsächlich Substitutionsreaktionen. Es kann auch unter bestimmten Bedingungen an Additionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien umfassen Nukleophile wie Amine oder Thiole. Die Reaktionen werden typischerweise in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder Acetonitril durchgeführt.
Additionsreaktionen: Reagenzien wie Wasserstoff oder Halogene können unter kontrollierten Bedingungen verwendet werden, um über die Doppelbindung im Molekül zu addieren.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen mit Aminen zu Sulfonamidderivaten führen, während Additionsreaktionen mit Wasserstoff zur Reduktion der Nitrilgruppe zu einem Amin führen können .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Industrie: Wird bei der Entwicklung neuer Medikamente und Therapieansätze eingesetzt, die auf NF-κB-Signalwege abzielen.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Phosphorylierung von IκBα irreversibel hemmt, wodurch die Aktivierung von NF-κB verhindert wird . Diese Hemmung führt zu einer Abnahme der Expression von NF-κB-Zielgenen, die an Entzündungen, Zelladhäsion und Überleben beteiligt sind . Die Verbindung aktiviert auch mitogenaktivierte Proteinkinase (MAPK) und induziert Apoptose in verschiedenen Zelltypen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
BAY 11-7085 can be synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with acrylonitrile in the presence of a base, such as triethylamine, to form the desired product . The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and chemical manufacturing facilities using standard organic synthesis techniques. The process involves scaling up the laboratory synthesis procedures while ensuring the purity and quality of the final product through rigorous quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions
BAY 11-7085 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the sulfonyl and nitrile groups. It can also participate in addition reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Addition Reactions: Reagents such as hydrogen or halogens can be used under controlled conditions to add across the double bond present in the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while addition reactions with hydrogen can result in the reduction of the nitrile group to an amine .
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Applications
BAY 11-7085 has been shown to inhibit the phosphorylation of IκBα, leading to the inactivation of NF-κB. This mechanism underlies its anti-inflammatory effects in various models:
- Asthma Models : In mouse models of asthma, this compound significantly reduced inflammation by inhibiting NF-κB activity, which is crucial for the expression of pro-inflammatory cytokines .
- Rheumatic Diseases : Studies indicate that this compound induces apoptosis in human synovial fibroblasts, suggesting its potential for treating conditions characterized by synovial proliferation, such as rheumatoid arthritis .
Study | Model | Findings |
---|---|---|
Asthma Model | Mouse | Reduced inflammation and cytokine expression |
Rheumatic Disease Model | Human Synovial Cells | Induced apoptosis and inhibited cell proliferation |
Cancer Therapeutics
The compound exhibits significant anti-cancer properties by inducing apoptosis in various cancer cell lines:
- Chondrocytes and Synovial Fibroblasts : this compound was found to activate glucocorticoid receptors and induce autophagy, which precedes apoptosis in these cells .
- Leukemic Eosinophils : Research demonstrated that this compound treatment resulted in the inhibition of NF-κB, leading to increased sensitivity of leukemic eosinophils to apoptosis .
Cancer Type | Cell Line | Mechanism of Action |
---|---|---|
Rheumatoid Arthritis | Synovial Fibroblasts | Induction of autophagy and apoptosis |
Leukemia | Eosinophils | NF-κB inhibition leading to enhanced apoptosis |
Antimicrobial Properties
Recent studies have identified this compound as an effective antimicrobial agent against multidrug-resistant pathogens:
- Staphylococcus aureus and Candida spp. : The compound showed bactericidal activity with a minimum inhibitory concentration (MIC) as low as 4 μg/ml against resistant strains. It also inhibited biofilm formation, which is a significant challenge in treating chronic infections .
Pathogen | MIC (μg/ml) | Activity |
---|---|---|
Staphylococcus aureus | 4 | Bactericidal activity |
Candida albicans | 0.5 - 1 | Inhibition of biofilm formation |
Case Studies and Research Findings
Several studies have explored the implications of this compound in different research contexts:
- A study published in Frontiers in Pharmacology highlighted its effectiveness against biofilms formed by multidrug-resistant bacteria and yeast pathogens associated with chronic wounds .
- Another investigation found that this compound could enhance the effects of other chemotherapeutic agents when used in combination, indicating potential for synergistic therapy .
Wirkmechanismus
BAY 11-7085 exerts its effects by irreversibly inhibiting the phosphorylation of IκBα, which prevents the activation of NF-κB . This inhibition leads to a decrease in the expression of NF-κB target genes involved in inflammation, cell adhesion, and survival . The compound also activates mitogen-activated protein kinases (MAPKs) and induces apoptosis in various cell types .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
BAY 11-7082: Ein weiterer Inhibitor der NF-κB-Aktivierung mit einem ähnlichen Wirkmechanismus.
JSH-23: Ein selektiver Inhibitor von NF-κB, der seine Translokation in den Zellkern verhindert.
Einzigartigkeit
BAY 11-7085 ist einzigartig aufgrund seiner irreversiblen Hemmung der IκBα-Phosphorylierung, die eine anhaltende Unterdrückung der NF-κB-Aktivierung bietet . Diese Eigenschaft macht es besonders nützlich für Studien, die eine langfristige Hemmung der NF-κB-Signalisierung erfordern .
Biologische Aktivität
Bay 11-7085 is a compound recognized for its significant biological activities, particularly as an irreversible inhibitor of the NF-κB signaling pathway. This article delves into its various biological effects, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
Overview of this compound
- Chemical Structure : this compound is chemically identified as (2E)-3-[[4-(1,1-Dimethylethyl)phenyl]sulfonyl]-2-propenenitrile.
- Mechanism of Action : It primarily functions by inhibiting TNF-α-stimulated IκBα phosphorylation, leading to decreased NF-κB activity, which is crucial for regulating inflammation and cell survival pathways .
1. Inhibition of Inflammation
This compound has been shown to effectively inhibit inflammatory responses in various cell types. Its action leads to reduced expression of adhesion molecules and pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
2. Induction of Autophagy and Apoptosis
Research indicates that this compound induces autophagy in human synovial fibroblasts, which precedes apoptosis. The compound promotes the phosphorylation of glucocorticoid receptors (GR) and the degradation of GR, thereby enhancing apoptotic signaling pathways .
Table 1: Effects of this compound on Cell Lines
Cell Line | Effect | Mechanism |
---|---|---|
Human Synovial Fibroblasts | Induces apoptosis | Autophagy induction, GR downregulation |
Articular Chondrocytes | Promotes cell death | NF-κB pathway inhibition |
Macrophages | Reduces inflammation | Inhibition of NF-κB |
3. Antimicrobial Properties
This compound has demonstrated antimicrobial activity against multidrug-resistant bacteria and fungi. It has been particularly effective against Staphylococcus aureus and Candida species, exhibiting minimum inhibitory concentrations (MICs) as low as 0.5–4 μg/ml .
Table 2: Antimicrobial Activity of this compound
Pathogen | MIC (μg/ml) | Activity |
---|---|---|
Staphylococcus aureus | 4 | Bactericidal |
Candida albicans | 0.5–1 | Antifungal |
VRSA | 4 | Inhibits biofilm formation |
Study on Synovial Fibroblasts
In a study examining the effects of this compound on human synovial fibroblasts, it was found that the compound induced significant apoptotic effects through autophagy activation. The presence of autophagosomal markers such as LC3B-II indicated that autophagy plays a critical role in mediating the compound's cytotoxic effects .
Antibiofilm Activity
Another study assessed the potential of this compound in combating biofilms associated with chronic wounds. The compound was effective in inhibiting initial cell attachment and biofilm formation in polymicrobial cultures involving C. albicans and S. aureus. This suggests its utility in treating infections where biofilm formation poses a significant challenge .
Q & A
Basic Research Questions
Q. What is the primary mechanism by which BAY 11-7085 inhibits NF-κB signaling?
this compound acts as an irreversible inhibitor of TNF-α-induced IκBα phosphorylation, stabilizing IκBα and preventing NF-κB nuclear translocation. This inhibition occurs with an IC50 of ~10 μM, as demonstrated in HUVEC cells and validated via Western blotting and reporter gene assays. The compound also suppresses downstream NF-κB targets like E-selectin, VCAM-1, and ICAM-1 .
Q. What are the standard in vitro concentrations of this compound for NF-κB inhibition?
Typical concentrations range from 5–10 μM, depending on cell type and assay. For example:
- ICAM-1/VCAM-1 suppression : 5–10 μM in endothelial cells .
- Cell proliferation assays : 10 μM to induce G0/G1 cell cycle arrest in ovarian endometriotic stromal cells (ECSCs) .
- Apoptosis induction : 10 μM activates caspases-3, -8, and -9 in ECSCs .
Q. How can researchers validate NF-κB inhibition in experimental models using this compound?
Key methods include:
- Reporter gene assays (e.g., luciferase-based NF-κB reporters) .
- qPCR/Western blotting for NF-κB target genes (e.g., IL-6, IL-12p40) .
- Immunohistochemistry to assess nuclear translocation of phosphorylated NF-κB p65 .
Advanced Research Questions
Q. How does this compound interact with the PI3K/AKT pathway in cancer models?
this compound suppresses PI3K/AKT signaling by upregulating PTEN, a tumor suppressor, and inhibiting AKT phosphorylation. In osteosarcoma (OS) cells, this dual inhibition disrupts the NF-κB/PTEN/PI3K/AKT axis, reducing tumor cell proliferation, migration, and invasion .
Q. What experimental contradictions exist regarding this compound’s cell-type specificity?
- Pro-apoptotic effects : Strong in ECSCs (66% viability reduction at 10 μM) but weaker in normal endometrial stromal cells (NESCs: 54.7% reduction) .
- Antimicrobial activity : Effective against S. aureus biofilms but inactive against P. aeruginosa and K. pneumoniae .
- Toxicity : No cytotoxicity in HUVECs at 10 μM but induces apoptosis in cancer cells via caspase activation .
Q. How can this compound be used to study pathway crosstalk in inflammatory diseases?
In Campylobacter jejuni infection models, this compound reduces IL-12p40 and IL-6 expression by blocking NF-κB, highlighting its role in modulating cytokine-driven inflammation . For arthritis models, it suppresses edema in murine adjuvant-induced arthritis via dose-dependent NF-κB inhibition .
Q. What are the optimal in vivo dosing strategies for this compound in preclinical models?
- Meningitis models : 20 mg/kg intraperitoneal injection reduces cerebrospinal fluid (CSF) leukocytosis and blood-brain barrier permeability .
- Cancer xenografts : 10 mg/kg enhances paclitaxel efficacy in suppressing tumor growth and metastasis .
- Arthritis models : 5–20 mg/kg reduces paw swelling in mice .
Q. Methodological Considerations
Q. How to address solubility challenges with this compound in cell culture?
this compound is sparingly soluble in aqueous buffers (<1 mg/mL). Recommended protocols:
- Dissolve in DMSO (50 mg/mL stock) with brief sonication.
- For in vivo studies, use formulations with PEG300 or Tween80 .
- Avoid repeated freeze-thaw cycles; store at -80°C for long-term stability .
Q. What controls are critical when analyzing this compound-induced apoptosis?
- Include caspase inhibitors (e.g., Z-VAD-FMK) to confirm caspase-dependent apoptosis.
- Monitor Bcl-2 family proteins (e.g., Bcl-XL downregulation) via immunoblotting .
- Use cell cycle analysis (e.g., propidium iodide staining) to validate G0/G1 arrest .
Q. How to resolve discrepancies in NF-κB inhibition across studies?
Variability may arise from:
- Cell-specific IκBα degradation kinetics (e.g., faster turnover in immune cells).
- Off-target effects : this compound reversibly activates MAP kinases in some contexts .
- Dose optimization : Titrate concentrations using pilot IC50 assays .
Q. Data Reproducibility and Validation
Q. How to ensure reproducibility in this compound-mediated NF-κB studies?
- Standardize TNF-α stimulation time (e.g., 30 min pre-treatment with this compound) .
- Validate findings with genetic NF-κB knockdown (e.g., siRNA or CRISPR).
- Cross-verify using alternative inhibitors (e.g., IKK inhibitors) .
Q. What are the limitations of using this compound in long-term in vivo studies?
- Toxicity : Monitor organ distribution and hematological parameters due to its broad NF-κB inhibition .
- Pharmacokinetics : Short half-life necessitates frequent dosing; consider sustained-release formulations .
Q. Emerging Applications
Q. Can this compound sensitize cells to radiotherapy or chemotherapy?
Yes. In primary effusion lymphoma (PEL), this compound synergizes with LY294002 (PI3K inhibitor) to enhance apoptosis via downregulation of survivin and XIAP . In HTLV-1-infected cells, it potentiates AZT-induced apoptosis by modulating pro-/anti-apoptotic gene ratios .
Q. How does this compound affect microbial pathogenesis studies?
It inhibits S. aureus biofilm formation at sub-MIC concentrations (16 μM) but may stimulate biofilms in glucose-rich media, highlighting context-dependent effects .
Eigenschaften
IUPAC Name |
(E)-3-(4-tert-butylphenyl)sulfonylprop-2-enenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-13(2,3)11-5-7-12(8-6-11)17(15,16)10-4-9-14/h4-8,10H,1-3H3/b10-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKZGNPOHPFPER-ONNFQVAWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C=CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/C=C/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017376 | |
Record name | 3-((4-(1,1-Dimethylethyl)phenyl)sulfonyl)-2-propenenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196309-76-9 | |
Record name | BAY 11-7085 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=196309-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BAY 11-7085 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196309769 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-((4-(1,1-Dimethylethyl)phenyl)sulfonyl)-2-propenenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BAY 11-7085 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.